molecular formula C7H5BrN2O2S B6220339 3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione CAS No. 2751621-45-9

3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6220339
CAS No.: 2751621-45-9
M. Wt: 261.1
InChI Key:
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Description

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione (ABBT) is an organic compound with a unique structure and a wide range of uses. It is a member of the benzothiazole family, and its structure consists of a benzene ring with two nitrogen atoms and a bromine atom attached to it. ABBT is a versatile compound, and it has been widely studied in scientific research due to its various properties and applications.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an antioxidant, which means that it can protect cells from damage caused by free radicals. In addition, this compound has been found to have anti-inflammatory and anti-bacterial properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, which means that it can help to reduce inflammation and fight bacterial infections. In addition, this compound has been found to have antioxidant properties, which means that it can help to protect cells from damage caused by free radicals. It has also been found to have anti-cancer properties, which means that it can help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione in lab experiments is its versatility. It can be used in a variety of ways, such as in the synthesis of heterocyclic compounds and pharmaceuticals. In addition, it is relatively easy to synthesize this compound, and it is relatively stable, which makes it ideal for use in lab experiments.
The main limitation of using this compound in lab experiments is its potential toxicity. This compound is a potentially toxic compound, and it should be handled with caution. In addition, this compound is a relatively expensive compound, which can make it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for the use of 3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione in scientific research. One potential direction is the development of new pharmaceuticals, such as antibiotics and anti-cancer drugs, using this compound as a starting material. In addition, this compound could be used in the synthesis of new heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazolines. Another potential direction is the development of new catalysts, such as metal complexes, using this compound as a starting material. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials, with unique properties.

Synthesis Methods

3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione is synthesized through a reaction between 1-bromo-2-nitrobenzene and 2-amino-3-bromobenzothiazole. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is this compound. This reaction is simple and efficient, and it can be used in a variety of ways to synthesize this compound.

Scientific Research Applications

3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione has been studied extensively in scientific research due to its unique properties and potential applications. It has been used in the synthesis of various compounds, such as 2-amino-3-bromobenzothiazoles and 3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dioxides. It has also been used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazolines. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione involves the bromination of 3-amino-1lambda6,2-benzothiazole-1,1-dione followed by the introduction of a bromine substituent at the 6-position of the benzothiazole ring.", "Starting Materials": [ "3-amino-1lambda6,2-benzothiazole-1,1-dione", "Bromine" ], "Reaction": [ "To a solution of 3-amino-1lambda6,2-benzothiazole-1,1-dione in acetic acid, add bromine dropwise with stirring at room temperature.", "After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Filter the resulting precipitate and wash with water to obtain 3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione." ] }

2751621-45-9

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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